Sydowic acid
Description
Structure
3D Structure
Properties
CAS No. |
55708-43-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-hydroxy-4-[(2S)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI Key |
PPKSRWBBMMEDGG-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
Canonical SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Origin of Product |
United States |
Mycological and Ecological Context of Sydowic Acid Production
Producer Organisms: Aspergillus sydowii as a Primary Source
The primary and most well-documented producer of Sydowic acid is the fungus Aspergillus sydowii. viper.ac.in This species is a member of the genus Aspergillus, a large and diverse group of fungi known for producing a vast array of secondary metabolites, including terpenoids, alkaloids, and polyketides. nih.gov A. sydowii itself is a prolific source of structurally varied metabolites, and this compound is classified as a phenolic bisabolane (B3257923) sesquiterpenoid, a characteristic group of compounds isolated from this fungus. nih.govresearchgate.net
Aspergillus sydowii is a cosmopolitan fungus, meaning it has a global distribution and can be isolated from a multitude of habitats. nih.gov This adaptability allows it to thrive in both terrestrial and marine ecosystems. Researchers have successfully isolated strains of A. sydowii that produce this compound and related metabolites from a wide range of sources. These include various soil types, marine sediments, and as an endophytic fungus living within the tissues of marine organisms like algae and sponges without causing disease. researchgate.netnih.govmdpi.com Its presence has also been noted in indoor environments and as a contaminant on food sources. mdpi.com The ability of A. sydowii to colonize such varied niches highlights its metabolic flexibility and resilience.
**Table 1: Documented Environmental Niches of *Aspergillus sydowii***
| Category | Specific Niche |
|---|---|
| Marine | Sea Water |
| Deep-Sea Sediment | |
| Marine Sponges | |
| Corals (Gorgonian Sea Fans) | |
| Marine Algae | |
| Terrestrial | Soil |
| Mangrove Endophyte | |
| Other | Indoor Dust |
| Food Contaminant |
This table is generated based on data from multiple sources. researchgate.netnih.govmdpi.comscienmag.com
The widespread presence of Aspergillus sydowii is attributed to its ubiquitous and halophilic nature. nih.gov "Ubiquitous" refers to its ability to be found almost everywhere in the environment. nih.gov In terrestrial settings, it often functions as a saprophyte, an organism that feeds on and decomposes dead organic matter, playing a crucial role in nutrient cycling. mdpi.com
Its classification as a "halophile" is central to its success in marine environments. A halophile is an organism that thrives in environments with high salt concentrations. nih.gov A. sydowii is considered a moderate halophile, demonstrating an ability to tolerate and even show optimal growth in a broad range of salinity levels, including those found in seawater. uobabylon.edu.iq This salt tolerance has made it a model organism for scientific studies investigating the molecular adaptations of filamentous fungi to high-osmolarity environments. nih.gov In the marine realm, its role can shift from a decomposer to a pathogen; it is notably responsible for causing aspergillosis in sea fan corals, leading to significant mortality and changes in coral reef ecosystems. nih.gov
Biosynthesis of this compound and Related Metabolites
The chemical structure of this compound—a phenolic bisabolane sesquiterpenoid—indicates a complex biosynthetic origin, drawing from multiple primary metabolic pathways. nih.govresearchgate.net Such hybrid compounds, known as meroterpenoids, are common in fungi and result from the combination of precursors from different sources. nih.gov The biosynthesis of this compound is a prime example of this metabolic integration.
The formation of this compound is proposed to occur through a mixed biosynthetic pathway that combines elements from terpenoid and polyketide synthesis. This hybrid strategy allows the fungus to generate significant molecular diversity from common metabolic precursors.
The core structure of this compound is derived from two distinct routes:
Mevalonic Acid Pathway : This pathway is responsible for producing all terpenoid compounds. The bisabolane sesquiterpenoid skeleton of this compound originates here. viper.ac.in The process begins with acetyl-CoA, which is converted through a series of enzymatic steps into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). viper.ac.inresearchgate.net These units are combined to form farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids. viper.ac.in A specific enzyme, a sesquiterpene synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolane carbon framework. viper.ac.in
Polyketide Pathway : The phenolic (aromatic) portion of the this compound molecule is believed to be derived from the polyketide pathway. nih.govmdpi.com This pathway also uses acetyl-CoA as a starting unit but involves a different set of enzymes. In this route, acetyl-CoA and extender units (typically malonyl-CoA) are sequentially condensed by a Polyketide Synthase (PKS) enzyme to build a linear poly-β-keto chain. researchgate.net This chain then undergoes cyclization and aromatization to form the phenolic ring structure.
The final step in the biosynthesis is the combination of the bisabolane moiety from the mevalonic acid pathway and the phenolic ring from the polyketide pathway, followed by various oxidative modifications to yield the final this compound molecule.
The role of Polyketide Synthase (PKS) is critical for the formation of the aromatic ring in this compound. Fungal PKSs are large, multi-domain enzymes that catalyze repeated condensation reactions of acyl-CoA units. scienmag.comresearchgate.net For phenolic compounds, a non-reducing PKS is typically involved. This type of PKS assembles the polyketide chain and facilitates its cyclization into an aromatic ring through aldol-type condensations, without intermediate reduction steps. scienmag.com
In the context of this compound biosynthesis, a PKS enzyme builds the specific phenolic precursor. This polyketide-derived aromatic molecule is then enzymatically attached to the sesquiterpene framework derived from FPP. This type of "hybrid" or "mixed" biosynthesis, where a PKS-derived moiety is coupled with a terpene, is a known strategy used by fungi, including Aspergillus species, to produce a diverse array of bioactive meroterpenoids. nih.gov
Genetic Basis of Biosynthesis: Gene Cluster Identification and Expression
The genetic foundation for the biosynthesis of this compound in its primary producer, Aspergillus sydowii, is rooted in the common organizational structure of fungal secondary metabolite production: the biosynthetic gene cluster (BGC). In fungi, the genes responsible for the synthesis of a specific secondary metabolite are typically located together in a contiguous region of the genome. mdpi.comunl.edu This clustering facilitates the co-regulation of all necessary enzymes for the multi-step biosynthetic pathway.
While the genome of Aspergillus sydowii has been sequenced and shown to contain a multitude of BGCs—one strain isolated from subseafloor sediment was found to have 52 clusters involved in secondary metabolism—the specific gene cluster responsible for the biosynthesis of this compound has not yet been identified or experimentally characterized. nih.gov General strategies for identifying such clusters in fungi often involve searching for core synthase genes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), and then examining the surrounding genes for those encoding tailoring enzymes like oxidases and transferases that would complete the biosynthetic pathway. unl.edu However, a definitive linkage between a specific BGC and this compound production remains to be established in the scientific literature.
Epigenetic Regulation of this compound Production
Epigenetic modifications, including DNA methylation and histone acetylation, are key regulatory mechanisms that control the expression of fungal BGCs, many of which are silent or expressed at low levels under standard laboratory conditions. nih.govmdpi.com The application of epigenetic modulators, such as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), has become a valuable strategy to activate these silent or cryptic gene clusters, leading to the production of novel or increased quantities of known secondary metabolites in various Aspergillus species. nih.govmdpi.com
Influence of DNA Methylation Inhibitors
The production of secondary metabolites in Aspergillus sydowii is known to be influenced by changes in DNA methylation. In a notable study, the addition of the DNA methyltransferase inhibitor 5-azacytidine to the culture broth of A. sydowii resulted in a significant change to its secondary metabolite profile. nih.gov This epigenetic modification induced the production and isolation of three new bisabolane-type sesquiterpenoids, alongside eight other known compounds. nih.gov While this research clearly demonstrates that DNA methylation plays a crucial role in regulating the expression of BGCs in A. sydowii, the study did not report the specific effect of 5-azacytidine on the production of this compound.
Impact of Histone Deacetylase Inhibitors
Histone deacetylation is another critical epigenetic mechanism that generally leads to chromatin condensation and transcriptional repression of gene clusters. nih.gov The use of histone deacetylase (HDAC) inhibitors can reverse this process, leading to a more open chromatin structure and the activation of gene expression. nih.gov
Research on a marine-derived strain of Aspergillus sydowii (DL1045) utilized the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) to explore its effect on secondary metabolism. nih.gov The application of SAHA induced significant changes in the fungal metabolome, leading to the biosynthesis of 20 metabolites that were not detected in the control cultures. nih.gov This included one novel compound, sydowimide A, and other metabolites that showed inhibitory activity against protein tyrosine phosphatases. nih.gov This demonstrates the potential of HDAC inhibition to unlock cryptic metabolic pathways in A. sydowii. However, the study did not specify whether the production of this compound was increased, decreased, or unaffected by the addition of the HDAC inhibitor.
Ecological Roles of this compound in Fungal-Host and Environmental Interactions
Chemical Ecology of Aspergillus sydowii in Marine Ecosystems
Aspergillus sydowii is primarily a terrestrial saprophytic fungus commonly found in soil. wikipedia.org Its presence in marine ecosystems is often the result of runoff from land or, more dramatically, from atmospheric transport via dust storms. nih.govnih.gov Following a major dust storm in Australia in 2009, massive blooms of A. sydowii were observed in coastal waters, highlighting a significant mechanism for introducing this fungus and its metabolites into marine environments. nih.govnih.gov
In the marine realm, A. sydowii is best known as a pathogen of corals, particularly sea fans of the genus Gorgonia. wikipedia.orgmdpi.com The fungus causes a disease known as aspergillosis, which has led to significant mortality in Caribbean sea fan populations. mdpi.com this compound is one of a suite of secondary metabolites produced by A. sydowii. The study of how these chemical compounds mediate interactions between the fungus, its host, and the surrounding environment is a key aspect of marine chemical ecology. nih.govsi.edunih.gov
Role in Fungal Pathogenicity Towards Marine Organisms
The pathogenicity of Aspergillus sydowii towards sea fan corals is, at least in part, chemically mediated. This compound, along with other related fungal metabolites such as sydowinol and sydowinin A, has been identified as a contributor to the disease process. nih.govnih.gov The primary mechanism of this pathogenicity involves the coral's symbiotic algae.
Corals rely on a symbiotic relationship with dinoflagellates of the genus Symbiodinium, which live within their tissues and provide nutrients through photosynthesis. Research has shown that extracts from dust-derived marine A. sydowii, as well as purified this compound and its analogues, adversely affect the photophysiological performance of Symbiodinium. nih.govnih.gov This disruption of the symbiont's photosynthetic capability is a key factor in the pathology of aspergillosis, which can manifest as tissue necrosis. nih.govmdpi.com Furthermore, different genetic types (clades) of Symbiodinium exhibit varying levels of sensitivity to these fungal metabolites, which may explain differences in disease severity among corals. nih.gov
Interkingdom Chemical Signaling and Interactions
Extensive research into the secondary metabolites produced by the fungus Aspergillus sydowii has revealed a diverse array of compounds with various biological activities. However, specific studies detailing the role of its metabolite, this compound, in interkingdom chemical signaling and interactions are not available in the current body of scientific literature.
Aspergillus sydowii is known to produce a wide range of secondary metabolites, including alkaloids, polyketides, and terpenes, some of which exhibit antimicrobial properties against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus mdpi.comnih.gov. This indicates that the fungus engages in antagonistic interactions with bacteria. Furthermore, studies on the co-culturing of A. sydowii with bacteria like Bacillus subtilis have shown that this interkingdom interaction induces the production of novel metabolites by the fungus, suggesting a complex chemical dialogue between the two organisms researchgate.net.
While quorum sensing—a form of cell-to-cell communication—has been studied in the genus Aspergillus, research has primarily focused on other molecules, such as oxylipins, as potential signaling compounds nih.govnih.gov. There is currently no scientific evidence to suggest that this compound functions as a quorum-sensing molecule or is otherwise involved in mediating chemical signals between fungi and other kingdoms.
Therefore, while the producing organism, Aspergillus sydowii, clearly participates in interkingdom interactions through the secretion of various bioactive compounds, the specific function of this compound in these chemical communications and signaling events remains an uninvestigated area of research.
Advanced Methodologies in Sydowic Acid Research
Chromatographic Techniques for Isolation and Purification
Chromatography is the cornerstone for separating Sydowic acid from the myriad of other secondary metabolites produced by its source organisms. A combination of different chromatographic methods is typically employed to achieve the high degree of purity required for spectroscopic analysis and bioactivity studies.
High-Performance Liquid Chromatography Applications
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound, often on a semi-preparative scale. researchgate.net Its high resolution allows for the separation of closely related analogues and isomers. Research has demonstrated the use of reversed-phase HPLC, which separates compounds based on their hydrophobicity.
For instance, the purification of this compound has been successfully accomplished using C8 or C18 reversed-phase columns. scispace.comscielo.br A common approach involves eluting the compound with a gradient system of organic solvents, such as methanol (B129727) or acetonitrile, mixed with water, often with a small amount of acid like formic acid to improve peak shape. scielo.br In one specific application, this compound was purified by HPLC using a C8 reversed-phase column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water containing 0.1% formic acid. scielo.br Chiral HPLC has also been employed to separate enantiomers of this compound derivatives, which is essential for determining the specific stereoisomer present. researchgate.net
Interactive Data Table: HPLC Parameters for this compound Purification
| Parameter | Description | Source(s) |
| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |
| Stationary Phase | Reversed-phase C8 or C18, Chiral columns for enantiomers | scispace.comscielo.brresearchgate.net |
| Mobile Phase | Methanol/Acetonitrile/Water gradients, often with 0.1% formic acid | scielo.br |
| Detection | UV, PDA (Photodiode Array) | researchgate.net |
Solid-Phase Extraction and Column Chromatography
Initial isolation and fractionation of crude fungal extracts containing this compound typically begin with column chromatography (CC) and Solid-Phase Extraction (SPE). wikipedia.org These techniques provide a preliminary separation based on polarity, significantly simplifying the mixture before subsequent HPLC purification.
Column chromatography using silica (B1680970) gel is a widely reported first step. tandfonline.comfigshare.com The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, such as a gradient of petroleum ether-ethyl acetate (B1210297) or benzene-acetone. nih.govtandfonline.com This process separates the compounds into fractions of varying polarity. For example, in one isolation procedure, an acetone (B3395972) extract from Aspergillus sydowi culture filtrates was adsorbed onto silicic acid and eluted with a gradient of benzene-acetone to yield this compound among other metabolites. tandfonline.com
Further purification is often achieved using size-exclusion chromatography, such as with Sephadex LH-20, which separates molecules based on their size. nih.govresearchgate.net This step is effective in removing pigments and other high-molecular-weight substances. Solid-Phase Extraction with C18 cartridges has also been utilized as a rapid method for sample cleanup and concentration prior to HPLC analysis. scispace.comwikipedia.org
Spectroscopic and Diffraction Methods for Structural Elucidation
Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the precise three-dimensional arrangement.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the planar structure of this compound. mdpi.comwikipedia.orgcas.cz One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. mdpi.com For example, the signals in the aromatic region can confirm the presence of a substituted benzene (B151609) ring. nih.gov Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, allowing for the tracing of the -CH₂-CH₂-CH₂- subunit in the side chain. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. The most definitive connections are established using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over two to three bonds. HMBC correlations have been used to confirm the connectivity between the side chain and the aromatic ring, as well as the placement of methyl groups. mdpi.com
Interactive Data Table: Key NMR Correlations for this compound Structure
| 2D NMR Experiment | Information Gained | Structural Feature Confirmed | Source(s) |
| COSY | Shows ¹H-¹H spin coupling networks | Connectivity of protons in the aliphatic side chain | mdpi.com |
| HSQC | Correlates protons to their directly attached carbons | C-H one-bond connections | figshare.commdpi.com |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Linkage of the side chain to the aromatic ring; placement of substituents | figshare.commdpi.com |
Mass Spectrometry and High-Resolution Electrospray Ionization Mass Spectrometry in Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. und.eduresearchgate.netnih.gov This precision allows for the unambiguous determination of the compound's molecular formula. researchgate.netnih.gov For instance, the molecular formula of this compound, C₁₅H₂₀O₄, was established through such high-resolution mass analysis. researchgate.net Similarly, the formula for a derivative, (+)-methyl sydowate, was confirmed as C₁₆H₂₂O₄ by observing the molecular ion peak [M]⁺ at an m/z that matched the calculated value to within a few parts per million. nih.gov
Chiroptical Spectroscopy for Absolute Configuration Determination
While NMR and MS can define the planar structure and molecular formula, they cannot typically determine the absolute configuration of stereocenters. This crucial aspect of the three-dimensional structure is established using chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light. cas.cznih.govresearchgate.net
The primary methods used for this compound and its derivatives are optical rotation (OR) and electronic circular dichroism (ECD). mdpi.comfrontiersin.org The absolute configuration is often determined by comparing the experimental optical rotation value and sign with those reported in the literature for known enantiomers. scielo.brmdpi.com For example, (+)-Sydowic acid was identified as the R enantiomer at C-7 based on its positive optical rotation, which was similar to that of a known related compound. mdpi.com In other cases, the absolute configuration of new this compound derivatives has been determined by comparing their experimental ECD spectra with theoretically calculated spectra for the possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. researchgate.net
X-Ray Diffraction Analysis
X-Ray diffraction analysis stands as a definitive method for the elucidation of the three-dimensional atomic and molecular structure of a compound. In the context of this compound research, this technique has been pivotal in confirming its absolute configuration and solid-state conformation.
The structural analysis of this compound was successfully performed using X-ray diffraction on a single crystal of the natural product. virginia.eduamanote.comtandfonline.com The study, conducted by Fukuyama and colleagues in 1976, provided unequivocal proof of its molecular structure. oup.com The crystals of this compound belong to the orthorhombic space group P212121. This analysis was crucial in establishing the relative and absolute stereochemistry of the chiral centers within the molecule, which spectroscopic methods like NMR can find challenging to resolve on their own.
Furthermore, X-ray crystallography has been instrumental in the structural confirmation of new this compound analogs. For instance, the structure of (+)-methyl sydowate, a phenolic bisabolane-type sesquiterpenoid isolated from a marine-derived fungus, was unambiguously confirmed through single-crystal X-ray data. capes.gov.br This highlights the enduring importance of X-ray diffraction in natural product chemistry for validating the structures of novel derivatives and ensuring accurate stereochemical assignment. amanote.comamanote.comamanote.com
| Crystallographic Data for this compound | |
| Compound | This compound |
| Molecular Formula | C₁₅H₂₀O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Significance | Determined the absolute molecular structure. virginia.eduamanote.comtandfonline.com |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides powerful tools for investigating the properties and interactions of molecules like this compound at an electronic and atomic level. These in silico methods complement experimental research by offering insights into molecular structure, reactivity, and biological interactions that can be difficult to observe directly. naturalproducts.net Methodologies such as Density Functional Theory (DFT) can be employed for structural optimization and calculating electronic properties, providing a theoretical foundation for understanding the molecule's behavior. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial for understanding the molecular basis of a compound's biological activity and for rational drug design.
In this compound research, docking simulations have been used to explore its interactions with various biological targets. For example, studies have investigated the binding of this compound and its derivatives to acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net The results, often expressed as a docking score or binding energy, help to rank the binding affinity of different analogs and explain their observed inhibitory activities. researchgate.net
Similar in silico docking analyses have been applied to understand the potential of this compound derivatives as inhibitors of other enzymes, like α-glucosidase and P-glycoprotein, or their interaction with targets such as heme oxygenase (HO-1) to rationalize antioxidant activities. researchgate.netmdpi.comnih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| This compound | Acetylcholinesterase (PDB: 4EY7) | -7.313 | researchgate.net |
| Expansol C | Acetylcholinesterase (PDB: 4EY7) | -8.843 | researchgate.net |
| Expansol D | Acetylcholinesterase (PDB: 4EY7) | -8.645 | researchgate.net |
| Expansol F | Acetylcholinesterase (PDB: 4EY7) | -10.914 | researchgate.net |
| Cordyol C | Acetylcholinesterase (PDB: 4EY7) | -7.327 | researchgate.net |
Quantitative Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models developed exclusively for this compound analogs are not prominently featured in available literature, the methodology represents a powerful strategy for the rational design of new, more potent derivatives.
A typical QSAR study involves calculating a set of molecular descriptors for a series of this compound analogs with known biological activities. researchgate.net These descriptors quantify various physicochemical properties of the molecules. semanticscholar.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. nih.govmdpi.com
Such a model could, for instance, reveal that higher lipophilicity (LogP) and a specific charge distribution on the phenolic ring enhance the antifungal activity of this compound derivatives. This information provides a predictive tool to estimate the activity of yet-to-be-synthesized analogs, thereby guiding synthetic efforts toward compounds with a higher probability of success and saving significant time and resources. researchgate.net
| Descriptor Type | Examples of Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Net Charges | Relates to chemical reactivity and intermolecular interactions. researchgate.net |
| Steric/Topological | Molar Refractivity (MR), Molar Volume (MV), Surface Area Grid (SAG) | Describes the size, shape, and branching of the molecule. researchgate.net |
| Lipophilicity | Partition Coefficient (LogP) | Indicates the molecule's ability to cross biological membranes. researchgate.net |
| Thermodynamic | Hydration Energy (HE) | Relates to the molecule's solubility and interaction with water. researchgate.net |
Strategies for Discovery and Dereplication of this compound Analogs
The discovery of new natural products, including analogs of this compound, from complex biological sources like fungi requires systematic and efficient strategies. Modern approaches combine bioactivity screening with advanced analytical techniques to accelerate the process from initial extract to pure, characterized compound.
Activity-Guided Isolation and Characterization
Activity-guided isolation is a classic and effective strategy for discovering novel bioactive natural products. The process begins with the screening of crude extracts from various microbial sources, such as different strains of Aspergillus, for a specific biological activity (e.g., antifungal, antibacterial, or cytotoxic effects).
Once an extract shows promising activity, it undergoes a process of bioassay-guided fractionation. The crude extract is separated into simpler fractions using chromatographic techniques. Each fraction is then tested for the target activity. The most active fraction is selected for further separation, and this iterative process is repeated until a pure, active compound is isolated. nih.govsemanticscholar.org For example, the isolation of (R)-(+)-sydowic acid from an Antarctic fungal strain, Aspergillus sydowii MS-19, was achieved using an activity-guided approach targeting antifungal agents. nih.govfrontiersin.org Similarly, new sesquiterpenoid derivatives of this compound were discovered by fractionating a fungal extract and testing for antibacterial activity. semanticscholar.org The structure of the final pure compound is then elucidated using spectroscopic methods like NMR and mass spectrometry. x-mol.net
Advanced Dereplication Workflows for Fungal Metabolites
A major challenge in natural product discovery is the re-isolation of known compounds, which consumes considerable time and resources. Dereplication is the process of rapidly identifying known compounds in an extract at an early stage to focus efforts on novel substances. chimia.ch
Modern dereplication workflows for fungal metabolites heavily rely on hyphenated analytical techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and High-Resolution Mass Spectrometry (UHPLC-DAD-HRMS). nih.govmdpi.com This method provides multiple, orthogonal data points for each compound in a complex mixture in a single analysis:
Retention Time (RT): The time at which a compound elutes from the HPLC column.
UV-Vis Spectrum: Provided by the DAD, which gives information about the chromophores in the molecule. nih.gov
Accurate Mass and Elemental Composition: Provided by HRMS, allowing for the unambiguous determination of the molecular formula. mdpi.com
This rich dataset is then queried against specialized natural product databases (e.g., AntiBase, Dictionary of Natural Products). nih.gov A match in molecular formula, UV-Vis spectrum, and potentially retention time provides a confident, tentative identification of a known compound like this compound, distinguishing it from potentially novel analogs. scielo.brresearchgate.net This approach allows researchers to quickly map the chemical profile of a fungal extract and prioritize the isolation of only the unknown and potentially novel compounds. mdpi.com
Biological Activities and Mechanistic Studies of Sydowic Acid and Its Derivatives
Antimicrobial Activities
The antimicrobial potential of Sydowic acid and its derivatives has been evaluated against both bacterial and fungal pathogens. The results, however, suggest limited efficacy against the specific human pathogens tested.
Antibacterial Efficacy Against Bacterial Pathogens
Studies investigating the antibacterial properties of this compound have shown it to possess limited to no potent inhibitory effects against common bacterial pathogens. Research involving this compound and several of its derivatives indicated no significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded as being greater than 16 μg/mL. Similarly, another study reported weak activity of (+)-Sydowic acid against Staphylococcus aureus.
Table 1: Antibacterial Efficacy of this compound and Derivatives
| Compound | Bacterial Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound and derivatives | Staphylococcus aureus | >16 |
| This compound and derivatives | Escherichia coli | >16 |
Antifungal Efficacy Against Fungal Pathogens
The antifungal activity of this compound has also been explored. In line with its antibacterial profile, this compound and its derivatives did not exhibit potent inhibitory effects against the human fungal pathogen Candida albicans, with MIC values reported to be above 16 μg/mL.
Table 2: Antifungal Efficacy of this compound and Derivatives
| Compound | Fungal Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound and derivatives | Candida albicans | >16 |
Cytotoxic Activities in In Vitro Cell Models
The cytotoxic potential of this compound against cancer cell lines has yielded varied results depending on the specific compound and cell line studied.
One study found that (+)-Sydowic acid demonstrated cytotoxic activity against murine leukemia P-388 cells, recording an IC50 value of 2.56 μg/mL nih.govtandfonline.com. Another report highlighted a promising cytotoxic effect for this compound on cancer cells with an IC50 value of 5.83 µM nih.gov.
In contrast, a separate investigation into the cytotoxicity of various mycotoxins on human cell lines found this compound to be an exception, exhibiting low cytotoxicity. nih.gov The study noted that it did not produce a dose-dependent toxic effect on human intestinal (HT-29) and human neuroblastoma (SH-SY5Y) cells and was consequently excluded from further combined cytotoxicity assays. nih.gov
Table 3: Cytotoxic Activity of this compound
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| (+)-Sydowic acid | Murine leukemia (P-388) | 2.56 μg/mL nih.govtandfonline.com |
| This compound | Cancer cells | 5.83 µM nih.gov |
| This compound | Human intestinal (HT-29) | Low cytotoxicity nih.gov |
| This compound | Human neuroblastoma (SH-SY5Y) | Low cytotoxicity nih.gov |
Cellular Mechanisms of Action in Apoptosis and Proliferation Inhibition
While certain studies have established the cytotoxic effects of this compound through the determination of IC50 values in specific cancer cell lines, the underlying cellular mechanisms remain largely uncharacterized in the available scientific literature. Detailed investigations into its role in inducing apoptosis or inhibiting cell proliferation, including specific pathways and molecular targets, have not been reported.
Anti-Inflammatory Potential
The anti-inflammatory properties of this compound derivatives have been assessed, particularly concerning their ability to modulate inflammatory mediators like nitric oxide.
Modulation of Nitric Oxide Production
Research into the anti-inflammatory efficacy of certain this compound derivatives has shown them to have negligible effects. In a study using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, the inhibition of nitric oxide (NO) production was found to be below 10%, indicating a lack of significant anti-inflammatory activity through this pathway.
Enzyme Inhibitory Activities
The therapeutic potential of natural compounds is often linked to their ability to modulate the activity of specific enzymes. This compound, a sesquiterpenoid produced by the fungus Aspergillus sydowii, and its derivatives have been the subject of investigation for their enzyme inhibitory properties. nih.govnih.gov These studies are crucial in elucidating the mechanisms through which these compounds may exert their biological effects.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin sensitivity, suggesting that compounds with this activity could be valuable in managing these metabolic disorders. nih.gov While a wide range of natural products have been screened for PTP1B inhibitory activity, specific data on this compound is not extensively detailed in the available research. However, metabolites from Aspergillus sydowii, the fungal source of this compound, have demonstrated a variety of biological activities, including PTP1B inhibition. nih.govresearchgate.net
Research on natural product inhibitors of PTP1B has revealed that various classes of compounds, including terpenoids, exhibit significant activity. nih.gov The specific inhibitory effects and the underlying mechanisms, such as competitive or non-competitive inhibition, are crucial for drug development. researchgate.net For instance, studies on other natural phenolic acids have demonstrated their potential to inhibit PTP1B, suggesting that the structural features of this compound could also confer such activity. nih.gov
Table 1: PTP1B Inhibitory Activity of Selected Natural Compounds
| Compound/Extract | Source Organism/Plant | IC₅₀ (µM) | Type of Inhibition |
| Metabolites from Aspergillus sydowii | Aspergillus sydowii | Data not specified | Not specified |
| Ursolic Acid | Various Plants | 26.5 | Not specified |
| Canophyllol | Calophyllum inophyllum | Similar to Ursolic Acid | Non-competitive |
| Masticadienonic acid | Pistacia lentiscus | Similar to Ursolic Acid | Not specified |
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. nih.govmdpi.com The search for new and effective alpha-glucosidase inhibitors from natural sources is an active area of research. researchgate.netresearchgate.net While many flavonoids and other phenolic compounds have been shown to inhibit this enzyme, specific studies on the alpha-glucosidase inhibitory activity of this compound are limited. mdpi.comresearchgate.net
However, the producing organism, Aspergillus sydowii, is known to produce a diverse array of secondary metabolites, and extracts from this fungus have been noted for their potential anti-diabetic properties. researchgate.net This suggests that compounds within its metabolic profile, which could include this compound or its derivatives, may possess alpha-glucosidase inhibitory activity. For instance, galbanic acid and its amide derivatives have shown excellent anti-α-glucosidase activity. nih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Natural Compounds and Derivatives
| Compound/Derivative | Source | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |
| Galbanic acid derivative (3h) | Semi-synthetic | 0.3 ± 0.3 | Acarbose (750.0 ± 5.6) |
| Chalcomoracin | Mulberry leaves | Not specified | Acarbose |
| Vanillic acid | Musa spp. | 2000 (mg/L) | Acarbose |
| Caffeic acid | Musa spp. | 120 (mg/L) | Acarbose |
Note: This table presents data for other natural compounds to provide context for potential alpha-glucosidase inhibition, as direct data for this compound is not available.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. mdpi.comresearchgate.net A number of natural products have been investigated as potential AChE inhibitors. nih.govmdpi.com
Currently, there is a lack of specific research data on the acetylcholinesterase inhibitory activity of this compound. However, the broad range of biological activities exhibited by metabolites from Aspergillus sydowii suggests that its constituents could interact with various enzymatic targets, including those in the nervous system. mdpi.commdpi.com For example, various synthetic indole-based thiadiazole derivatives have been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. mdpi.com
Investigation of Other Biological Activities
Beyond enzyme inhibition, this compound and its derivatives are of interest for other potential therapeutic applications, including antiviral and anti-ferroptotic effects.
Antiviral Properties
The search for novel antiviral agents from natural sources is a critical area of pharmaceutical research. mdpi.comnih.gov Secondary metabolites from fungi, including Aspergillus sydowii, have been identified as having a range of bioactivities, including antiviral effects. nih.govresearchgate.net While direct evidence for the antiviral properties of this compound is not extensively documented, related compounds and extracts from its source organism have shown promise. For example, some secondary metabolites from Aspergillus sydowii have been reported to exhibit antiviral activity. mdpi.com
The mechanisms of antiviral action for natural products can be diverse, ranging from inhibition of viral entry and replication to interference with viral enzymes. nih.govunisr.itresearchgate.net For instance, sinapic acid has been shown to suppress SARS-CoV-2 replication by targeting its envelope protein. nih.gov
Anti-Ferroptotic Effects
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.com It has been implicated in the pathophysiology of various diseases, and compounds that can inhibit ferroptosis are of significant therapeutic interest. researchgate.netmdpi.com While the anti-ferroptotic effects of various natural polyphenols and other compounds are being investigated, there is currently no specific research available on the anti-ferroptotic properties of this compound. mdpi.com However, the antioxidant potential often associated with phenolic compounds suggests that this compound could theoretically possess properties that might counteract lipid peroxidation, a key feature of ferroptosis. nih.gov
Herbicidal Properties
Currently, there is no publicly available scientific literature detailing the herbicidal properties of this compound or its derivatives. While other natural and synthetic compounds with acidic functionalities have been investigated as potential herbicides, targeting various plant-specific enzymes and pathways, no such studies have been reported for this compound. mdpi.com The exploration of its phytotoxic potential, mode of action, and efficacy against various weed species remains an open area for future research.
Inhibition of Photosynthesis in Coral Symbionts
Similarly, the scientific literature lacks any studies on the effects of this compound on the photosynthetic activity of coral symbionts (zooxanthellae). The intricate symbiotic relationship between corals and these algae is crucial for reef health, and understanding the impact of chemical compounds on this symbiosis is of high ecological importance. Research in this area typically focuses on stressors like temperature and pollution, and the specific effects of individual natural products like this compound have not been investigated.
Structure-Activity Relationship Studies of this compound Derivatives
Identification of Key Structural Features for Biological Potency
Due to the absence of research on the herbicidal and coral symbiont-related activities of this compound, no structure-activity relationship (SAR) studies have been conducted in these contexts. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective derivatives. While some derivatives of this compound have been synthesized for other biological evaluations, the key structural features required for herbicidal activity or for the inhibition of photosynthesis in coral symbionts have not been identified. mdpi.com
Computational Approaches to Structure-Activity Relationship Elucidation
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating SAR and predicting the biological activity of new compounds. However, the application of these computational approaches to this compound derivatives for the prediction of herbicidal properties or effects on coral symbionts has not been reported in the scientific literature. Such studies would require initial biological data to build and validate predictive models, which is currently unavailable.
Biotechnological and Research Applications of Sydowic Acid and Producer Fungi
Fungal Biocatalysis Mediated by Aspergillus sydowii
Aspergillus sydowii has demonstrated considerable potential as a biocatalyst in various chemical transformations. The fungus produces a diverse array of enzymes, including lipases, amylases, cellulases, and xylanases, which are of significant industrial interest. While the direct role of sydowic acid in these catalytic processes has not been fully elucidated, the metabolic machinery of the fungus, which is responsible for producing this compound, is also capable of mediating complex chemical reactions.
Stereoselective Biotransformations
Whole-cell biocatalysis using Aspergillus sydowii has been effectively employed for the stereoselective biotransformation of various chemical compounds. The enzymatic systems within the fungus can catalyze reactions such as the reduction of carbonyl ketones, oxidation of sulfides, and deracemization of secondary alcohols with high stereoselectivity.
For instance, whole cells of A. sydowii have been utilized as biocatalysts in the reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. These biotransformations are often characterized by high enantiomeric excess, highlighting the precision of the fungal enzymes involved. The specific enzymes responsible for these stereoselective reductions are a key area of ongoing research.
Mycoremediation Potential of Aspergillus sydowii
Mycoremediation, the use of fungi to degrade or sequester environmental pollutants, is a promising and environmentally friendly technology. Aspergillus sydowii has shown potential in the mycoremediation of various contaminants, particularly in challenging environments such as saline waters.
Future Perspectives in this compound Research
The unique chemical structure and biological activities of this compound and its derivatives suggest that further research could unlock a range of applications in medicine and biotechnology. Future research is likely to focus on several key areas, including a deeper understanding of its mechanisms of action, the exploration of novel analogs, and its potential use as a chemical probe.
Elucidation of Further Mechanistic Insights
While some biological activities of this compound and its derivatives have been identified, a detailed understanding of their molecular mechanisms of action is still largely in its infancy. Preliminary studies suggest that the anti-inflammatory effects of certain this compound derivatives may be mediated through the inhibition of the NF-κB signaling pathway. However, the precise molecular targets of this compound remain to be identified.
Future research will likely employ a combination of proteomic, genomic, and metabolomic approaches to identify the specific cellular proteins and pathways with which this compound interacts. Elucidating these mechanisms is crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs.
Exploration of Novel this compound Analogs and Synthetic Derivatives
The natural diversity of this compound derivatives produced by Aspergillus sydowii provides a starting point for the exploration of novel analogs with improved or new biological activities. Researchers have already isolated several naturally occurring derivatives, including hydroxylated and acetoxylated forms, some of which have shown promising antibacterial and acetylcholinesterase inhibitory activities.
Furthermore, the chemical synthesis of novel this compound analogs will be a key area of future research. Synthetic chemistry will enable the systematic modification of the this compound scaffold to probe structure-activity relationships (SAR). For example, studies have already indicated that the presence of a double bond at a specific position in the molecule can enhance its inhibitory effect on nitric oxide secretion. By creating a library of synthetic derivatives, researchers can optimize the compound for specific biological targets and therapeutic applications.
Below is a table of some known this compound derivatives and their reported biological activities:
| Compound Name | Source | Reported Biological Activity |
| This compound | Aspergillus sydowii | Antibacterial, Anti-inflammatory |
| Hydroxythis compound | Aspergillus sydowii | Acetylcholinesterase inhibition |
| Acetoxythis compound | Aspergillus sydowii | Not yet fully characterized |
| Methyl sydowate | Aspergillus sp. | Weakly active against S. aureus |
Application in Chemical Probe Development
With a well-defined biological target, this compound or its derivatives could be developed into chemical probes to study complex biological processes. A chemical probe is a small molecule that is used to selectively interact with a specific protein or pathway, allowing researchers to investigate its function in a cellular or organismal context.
To be utilized as a chemical probe, a this compound derivative would need to be modified, for example, by attaching a reporter tag such as a fluorescent dye or a biotin molecule. This would enable the visualization and isolation of its cellular binding partners. The development of such probes would be a valuable tool for cell biology and could provide further insights into the pathways modulated by this class of natural products. This area of research, however, is still in its early stages and represents a significant future opportunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
